Impact of C6 Substituent on Cross-Coupling Efficiency: tert-Butyl vs. Methyl, CF3, and Morpholine
The reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C-H bond arylations is strongly dependent on the C6 substituent [1]. While specific data for the tert-butyl derivative is not provided in this study, the dramatic variation in yields for other C6 substituents (e.g., Br, CF3, CH3, CHO, morpholine) establishes the principle that substitution pattern is critical [1]. The tert-butyl group's combination of steric hindrance and electron donation is expected to lead to a unique reactivity profile compared to smaller (CH3) or electron-withdrawing (CF3) groups, making it a non-interchangeable building block [2].
| Evidence Dimension | Influence of C6 substituent on cross-coupling reaction yield |
|---|---|
| Target Compound Data | Not explicitly quantified in the cited study; reactivity inferred from class behavior. |
| Comparator Or Baseline | 2,6-Dibromopyridine (C6 = Br); 2-bromo-6-(trifluoromethyl)pyridine (C6 = CF3); 2-bromo-6-methylpyridine (C6 = CH3); 2-bromo-6-formylpyridine (C6 = CHO); 2-bromo-6-morpholinopyridine (C6 = morpholine). |
| Quantified Difference | Study states that reactivity is 'strongly dependent' on the C6 substituent, with different substituents enabling distinct synthetic pathways (e.g., symmetrical vs. unsymmetrical 2,6-di(hetero)arylpyridines) [1]. Exact yield comparisons for tert-butyl vs. others are not available in this source. |
| Conditions | Phosphine-free palladium catalysis, C-H bond arylation of 5-membered ring heterocycles or electron-deficient arenes with 6-substituted 2-bromopyridines. |
Why This Matters
Demonstrates that the C6 substituent is not a spectator group but a critical determinant of reactivity, preventing naive substitution of 2-bromo-6-tert-butylpyridine with other 2-bromopyridines.
- [1] Hagui, W., Besbes, N., Srasra, E., Soulé, J.-F., & Doucet, H. (2016). Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-bromopyridines via phosphine-free palladium-catalyzed C–H bond arylations: the importance of the C6 substituent. RSC Advances, 6, 17110-17117. DOI: 10.1039/C6RA01861K View Source
- [2] Roithová, J., & Exner, O. (2001). Protonation of Alkylpyridines: Polarizability and Steric Effects in the Base and in the Cation. Journal of Physical Organic Chemistry, 14, 752-758. View Source
